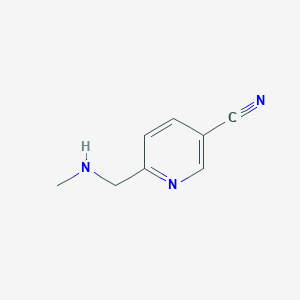

6-((Methylamino)methyl)nicotinonitrile

Description

Significance of Pyridine-3-carbonitriles in Organic Synthesis and Chemical Research

Pyridine-3-carbonitriles, commonly known as nicotinonitriles, are a class of heterocyclic compounds that have garnered substantial interest from the scientific community. researchgate.net Their structural motif, featuring a pyridine (B92270) ring functionalized with a cyano group at the 3-position, serves as a crucial building block in organic synthesis. nih.gov This scaffold is not only prevalent in numerous natural products, such as nicotinic acid and nicotinamide (B372718) (vitamin B3), but also in a multitude of synthetic molecules with profound applications in drug discovery and materials science. calpaclab.com

The versatility of the nicotinonitrile core allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with varied biological activities. nih.govscirp.orgresearchgate.net Researchers have extensively explored these derivatives, leading to the development of compounds with anticancer, anti-inflammatory, antioxidant, antimicrobial, and even molluscicidal properties. nih.govbldpharm.comekb.eg The pyridine ring system is a common feature in many physiologically active chemicals, and the addition of the cyano group provides a unique electronic and steric profile that can be fine-tuned to interact with specific biological targets. calpaclab.com

Contextualization of 6-((Methylamino)methyl)nicotinonitrile within the Nicotinonitrile Class

Within the broad family of nicotinonitriles lies the specific compound this compound. This molecule is characterized by a nicotinonitrile core with a methylaminomethyl substituent at the 6-position of the pyridine ring. Its structure is distinct from its isomer, 6-(methylamino)nicotinonitrile, where the methylamino group is directly attached to the pyridine ring.

Evolution of Research Themes Pertaining to Nicotinonitrile Scaffolds

The research landscape surrounding nicotinonitrile scaffolds has evolved significantly over the years. Initially, the focus was on the fundamental synthesis and characterization of these compounds. nih.gov As synthetic methodologies became more sophisticated, the exploration of nicotinonitrile derivatives in medicinal chemistry began to flourish. researchgate.net

In recent decades, a major theme in nicotinonitrile research has been the development of targeted therapies. For instance, numerous nicotinonitrile-based compounds have been investigated as kinase inhibitors for cancer treatment, with some derivatives showing potent activity against targets like Aurora kinases. ekb.eg The scaffold has also been incorporated into molecules designed to combat neurodegenerative diseases, inflammation, and infectious agents. ekb.eg Furthermore, the unique photophysical properties of some nicotinonitrile derivatives have led to their investigation as fluorescent probes and materials for organic light-emitting diodes (OLEDs), showcasing the expanding application of this versatile chemical framework beyond the realm of medicine. mdpi.com The ongoing exploration of novel derivatives continues to uncover new biological activities and material properties, ensuring that the nicotinonitrile scaffold will remain a subject of intense scientific inquiry. ekb.eg

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

6-(methylaminomethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3/c1-10-6-8-3-2-7(4-9)5-11-8/h2-3,5,10H,6H2,1H3 |

InChI Key |

LCHXYMGAVMKCLZ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC=C(C=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylamino Methyl Nicotinonitrile and Its Analogues

Direct Synthesis Strategies for 6-((Methylamino)methyl)nicotinonitrile

The direct synthesis of this compound involves the strategic construction of the molecule by forming the key carbon-nitrogen bond of the methylamino group attached to the pyridine (B92270) ring. This can be approached from several precursors where the pyridine-3-carbonitrile (B1148548) core is already established.

The selection of an appropriate starting material is critical and is guided by factors such as commercial availability, cost, and the reactivity of functional groups. For the synthesis of this compound, several key precursors can be considered. A primary route involves the functionalization of a pre-existing methyl group at the 6-position of the nicotinonitrile ring.

A common and logical precursor is 6-methylnicotinonitrile . This starting material allows for functionalization of the methyl group, typically via a two-step process: halogenation followed by nucleophilic substitution. Another viable precursor is 6-chloronicotinonitrile . In this case, the synthesis would involve more complex carbon-carbon bond-forming reactions, such as those employing organometallic reagents, to introduce the required methyl group before amination. A third potential pathway starts with 6-formylnicotinonitrile , which can undergo direct reductive amination with methylamine (B109427) to yield the target compound.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Key Transformation Required | Considerations |

|---|---|---|---|

| 6-Methylnicotinonitrile | Pyridine ring with a methyl group at C6 and a nitrile at C3 | Halogenation of the methyl group, followed by nucleophilic substitution with methylamine. | Readily functionalized; potential for side reactions if conditions are not controlled. |

| 6-Chloronicotinonitrile | Pyridine ring with a chlorine at C6 and a nitrile at C3 | Nucleophilic substitution with a methylamine equivalent. | Chlorine is a good leaving group, facilitating substitution. |

This table is interactive. You can sort and filter the data.

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction time and waste. Taking the synthetic route from 6-methylnicotinonitrile as an example, the key steps are benzylic halogenation and subsequent amination.

For the halogenation step (e.g., bromination using N-Bromosuccinimide, NBS), critical parameters to optimize include the choice of solvent (typically non-polar, like carbon tetrachloride), the type and concentration of the radical initiator (e.g., AIBN or benzoyl peroxide), and the reaction temperature. Insufficient initiation or low temperatures can lead to slow or incomplete reactions, while excessive temperatures can cause undesired side reactions.

In the subsequent nucleophilic substitution step, where the newly formed 6-(bromomethyl)nicotinonitrile (B57889) reacts with methylamine, optimization is also crucial. The concentration of methylamine, solvent polarity, temperature, and reaction time all significantly influence the reaction's outcome. The use of a suitable base to neutralize the HBr byproduct is also essential. Design of experiment (DoE) methodologies, such as the Taguchi method, can be systematically employed to identify the optimal set of conditions that provide the highest yield. researchgate.net

Table 2: Illustrative Optimization Parameters for Amination Step

| Parameter | Variation 1 | Variation 2 | Variation 3 | Potential Outcome on Yield |

|---|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Acetonitrile (CH3CN) | Polar aprotic solvents like DMF may accelerate SN2 reactions. |

| Temperature (°C) | 25 (Room Temp) | 50 | 80 | Higher temperatures generally increase reaction rates but may also promote side products. |

| Methylamine (equiv.) | 1.1 | 2.0 | 5.0 (Excess) | Using excess amine can drive the reaction to completion and minimize dimer formation. |

| Reaction Time (h) | 4 | 12 | 24 | Longer times may be needed for complete conversion, monitored by TLC or LC-MS. |

This table is interactive. You can sort and filter the data.

Multicomponent Reactions (MCRs) in Nicotinonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.gov While a specific MCR for this compound is not prominent, MCRs are widely used to construct the core nicotinonitrile scaffold found in many analogues.

A prominent example is the Hantzsch pyridine synthesis or related methodologies. In a typical approach, a chalcone (B49325) (an α,β-unsaturated ketone) can be reacted with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov In this one-pot reaction, the chalcone provides the C4, C5, and C6 atoms (and their substituents) of the pyridine ring, while malononitrile provides the C2, C3, and the nitrile group, and ammonium acetate serves as the nitrogen source for the ring. This convergent approach allows for the rapid assembly of complex, highly substituted 2-amino-nicotinonitriles from simple, readily available starting materials. researchgate.net The versatility of this method allows for the introduction of various substituents at the 4- and 6-positions by simply changing the initial chalcone used.

Table 3: Overview of Multicomponent Reactions for Pyridine Scaffolds

| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold |

|---|---|---|---|---|

| Hantzsch Synthesis | β-ketoester | Aldehyde | Ammonia | Dihydropyridine (oxidizes to pyridine) |

| Guareschi-Thorpe | Cyanoacetamide | 1,3-Diketone | Ammonia/Base | 2-Pyridone |

| Chalcone-based | Chalcone | Malononitrile | Ammonium Acetate | 2-Amino-4,6-diaryl-nicotinonitrile nih.gov |

This table is interactive. You can sort and filter the data.

Strategies for Stereoselective Synthesis of Nicotinonitrile Derivatives

The target compound, this compound, is achiral. However, the synthesis of its chiral analogues, where stereocenters are introduced (for example, on the methylene (B1212753) bridge or by using a more complex amine), requires precise control of stereochemistry. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can have vastly different biological activities.

Diastereoselective synthesis involves controlling the formation of one diastereomer over another. This is typically achieved through substrate control, where an existing chiral center in the starting material or an intermediate directs the approach of a reagent to one face of the molecule. For instance, if a chiral nicotinonitrile precursor containing a stereocenter elsewhere in the molecule were to undergo a reaction—such as the addition of a nucleophile to a carbonyl group—the existing chirality would sterically hinder one approach, favoring the formation of one diastereomer. aalto.fihelsinki.fi While specific examples for nicotinonitriles are specialized, the principle is a fundamental strategy in asymmetric synthesis. rsc.org

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers from an achiral or racemic precursor. Key strategies include the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

An excellent example of this approach can be adapted from the enantioselective synthesis of nicotine (B1678760) analogues. lookchem.com In this strategy, a pyridinecarboxaldehyde (a potential precursor to a chiral nicotinonitrile analogue) can be reacted with an allylating agent in the presence of a chiral catalyst or a stoichiometric chiral ligand, such as one derived from tartaric acid. This process introduces a chiral homoallylic alcohol with high enantiomeric excess. This chiral intermediate can then be further elaborated to form the desired chiral nicotinonitrile analogue. Another powerful method involves asymmetric catalysis using transition metals complexed with chiral ligands to control the stereochemical outcome of key bond-forming reactions. uva.es These methods provide a direct and efficient route to optically active molecules, which is essential for the development of chiral drugs and probes. lookchem.com

Table 4: Comparison of Enantioselective Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Catalyst | A small amount of a chiral substance is used to catalyze the reaction. | High efficiency (catalytic amounts); atom economical. | Development of new catalysts can be complex and expensive. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the reaction, then removed. | Reliable and predictable control; well-established methods. | Requires additional synthetic steps for attachment and removal; not atom economical. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to induce asymmetry. | Can be highly effective for specific transformations. | Generates chiral waste; requires stoichiometric quantities of often expensive reagents. |

This table is interactive. You can sort and filter the data.

Green Chemistry Approaches in Nicotinonitrile Synthesis

The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the design of products and processes that minimize the use and generation of hazardous substances. chemistryjournals.net In the context of producing this compound and its analogues, these principles have spurred the development of innovative methodologies. These approaches focus on reducing waste, improving energy efficiency, utilizing safer solvents, and employing renewable resources, representing a significant shift from traditional synthetic routes that often rely on toxic reagents and energy-intensive conditions. chemistryjournals.net

Solvent-Free Reactions and Catalytic Systems

A cornerstone of green synthetic chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. Solvent-free, or solid-state, reactions offer substantial benefits, including reduced environmental impact, lower costs, enhanced safety, and often, increased reaction rates and higher yields.

One-pot synthesis of nicotinonitrile derivatives has been successfully achieved under solvent-free conditions using thermal heating. researchgate.netresearchgate.net For instance, the reaction of an aromatic aldehyde, an active methylene compound like ethyl cyanoacetate, and a ketone in the presence of ammonium acetate can proceed efficiently without a solvent. researchgate.net

| Entry | Aryl Group (Ar) | Time (min) | Yield (%) |

| 14a | 4-FC6H4 | 10 | 88 |

| 14b | 4-BrC6H4 | 10 | 89 |

| 14c | 4-ClC6H4 | 10 | 95 |

| 14d | 2-ClC6H4 | 10 | 90 |

| 14e | 2,4-Cl2C6H3 | 10 | 95 |

This table displays the efficiency of a solvent-free, one-pot synthesis for producing various nicotinonitrile derivatives, highlighting the short reaction times and high yields achieved. researchgate.net

The advancement of green methodologies is also heavily reliant on innovative catalytic systems that are both efficient and reusable. A prominent example is the development of magnetic nanoparticles as catalyst supports. A novel magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been designed for the synthesis of nicotinonitrile compounds. rsc.org This catalyst features a urea (B33335) moiety that functions as a hydrogen bond donor/acceptor, facilitating the reaction. rsc.orgresearchgate.net Its magnetic core allows for simple and efficient separation from the reaction medium using an external magnet, enabling its reuse across multiple reaction cycles, which aligns perfectly with green chemistry principles. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful green alternative. Enzymes operate under mild conditions of temperature and pressure, exhibit high selectivity, and are biodegradable. In the synthesis of related nicotinamide (B372718) derivatives, the lipase (B570770) Novozym® 435 has been used effectively in continuous-flow microreactors. nih.gov This biocatalytic approach not only proceeds with high efficiency but also significantly reduces reaction times compared to traditional batch processes, showcasing a sustainable pathway for producing pyridine-based compounds. nih.gov

Atom Economy and Sustainable Synthetic Routes

A fundamental metric in green chemistry is "atom economy," a concept developed by Barry Trost. skpharmteco.com It measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgjocpr.com

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100%

Unlike reaction yield, which measures the amount of product obtained, atom economy assesses how efficiently the atoms from the starting materials are utilized. rsc.org A reaction can have a 100% yield but a low atom economy if it generates a significant amount of byproducts. Therefore, designing syntheses with high atom economy is crucial for minimizing waste and creating sustainable processes. skpharmteco.com

Sustainable synthetic routes are designed to maximize atom economy. Key strategies include:

Addition Reactions: These reactions are inherently 100% atom-economical as all atoms of the reactants are incorporated into the final product, with no byproducts formed. rsc.org

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single, one-pot operation to form a product that contains all or most of the atoms of the starting materials. researchgate.net This approach is highly efficient, reduces the number of synthetic steps, and minimizes waste, making it a cornerstone of green synthesis for complex molecules like nicotinonitrile analogues. ckthakurcollege.net

By prioritizing reaction types like cycloadditions, rearrangements, and multicomponent reactions over less efficient substitution and elimination reactions, chemists can design more sustainable pathways for the synthesis of this compound and its derivatives.

Post-Synthetic Modification of Nicotinonitrile Cores

Post-synthetic modification (PSM) is a powerful strategy for generating a diverse library of analogues from a common chemical scaffold. rsc.org Instead of performing a de novo synthesis for every new derivative, PSM involves chemically altering a functional group on a pre-existing core structure. This approach is highly efficient for drug discovery and material science, as it allows for the systematic tuning of a molecule's chemical and physical properties.

The this compound structure offers several sites amenable to post-synthetic modification, enabling the creation of a wide range of derivatives.

Key Modification Strategies:

| Modification Site | Reagents/Conditions | Resulting Structure | Reference |

| 2-position of Pyridine Ring | Reaction with hydrazonoyl chlorides in basic medium | Fused pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives | nih.gov |

| 2-position of Pyridine Ring | Reaction with aroyl chlorides in dry pyridine | N-acylated derivatives at the 2-amino position | nih.govresearchgate.net |

| 2-position of Pyridine Ring | Reaction with 4-methylbenzenesulphonyl chloride in dry pyridine | N-sulfonylated derivatives at the 2-amino position | nih.govresearchgate.net |

These modifications can be used to explore structure-activity relationships by introducing a variety of functional groups. For example:

Functionalization of Ring Substituents: The methylamino group at the 6-position is a key handle for modification. It can undergo N-acylation, N-alkylation, or be used as a nucleophile in condensation reactions to attach larger and more complex moieties.

Building Fused Ring Systems: As demonstrated in the synthesis of novel nicotinonitrile derivatives with antiproliferative activity, the core can react with reagents like hydrazonoyl chlorides to form fused heterocyclic systems, such as pyrazolopyridines. nih.gov

Derivatization of Other Ring Positions: Depending on the synthetic precursors used to build the nicotinonitrile core, other positions can bear functional groups (e.g., an amino or thiol group at the 2-position) that can be readily modified. For instance, reacting a 2-thiolate nicotinonitrile salt with aroyl chlorides or sulfonyl chlorides allows for the introduction of various ester or thioester functionalities. nih.govresearchgate.net

This modular approach accelerates the discovery of new compounds with desired properties by efficiently leveraging a common chemical intermediate.

Derivatization Strategies and Design of Novel Nicotinonitrile Analogues

Functional Group Interconversions on 6-((Methylamino)methyl)nicotinonitrile

Functional group interconversion is a fundamental strategy in medicinal chemistry for fine-tuning the physicochemical properties of a lead compound. For this compound, the primary sites for such modifications are the (methylamino)methyl group at the 6-position and the nitrile group at the 3-position.

The secondary amine within the (methylamino)methyl substituent is a key site for derivatization. Its reactivity allows for a range of chemical transformations to introduce diverse structural motifs. Standard reactions for secondary amines, such as N-alkylation and N-acylation, can be employed to generate a library of analogues. For instance, reaction with various alkyl halides can introduce new alkyl chains, while reaction with acyl chlorides or anhydrides can yield a series of N-acyl derivatives. These modifications can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity.

Table 1: Potential Modifications at the 6-Position Amine

| Reaction Type | Reagent Class | Generic Product Structure |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | 6-(((Alkyl)(methyl)amino)methyl)nicotinonitrile |

| N-Acylation | R-COCl (Acyl Chloride) | 6-((N-methyl-N-acylamino)methyl)nicotinonitrile |

This interactive table outlines common synthetic transformations for the secondary amine at the 6-position.

The nitrile group is a highly versatile functional group that can be converted into several other moieties, significantly altering the molecule's electronic and structural properties. researchgate.net It serves as a critical synthetic handle for transformations into key functional groups like carboxylic acids, amides, and amines. researchgate.net

Common transformations include:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid (yielding a nicotinic acid derivative) or a carboxamide (yielding a nicotinamide (B372718) derivative).

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, resulting in a 3-(aminomethyl)pyridine (B1677787) derivative. vanderbilt.edu

Cycloaddition: The nitrile can participate in cycloaddition reactions. For example, treatment with sodium azide (B81097) (NaN₃) can form a tetrazole ring, a common bioisostere for a carboxylic acid group.

Table 2: Key Transformations of the 3-Position Nitrile Group

| Transformation | Reagent Example | Resulting Functional Group |

|---|---|---|

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (controlled) | -CONH₂ |

| Hydrolysis to Acid | H₂O, H⁺ or OH⁻ (vigorous) | -COOH |

| Reduction to Amine | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ |

This interactive table summarizes key chemical conversions of the nitrile functional group.

Introduction of Heterocyclic Moieties onto the Nicotinonitrile Scaffold

A significant strategy in the design of novel analogues is the annulation, or fusion, of additional heterocyclic rings onto the nicotinonitrile core. This approach leads to the formation of polycyclic systems with rigid structures, which can have profound effects on biological activity. Nicotinonitrile derivatives, particularly those with an amino group at the 2-position, are common precursors for building fused ring systems like pyrido[2,3-d]pyrimidines. sciencescholar.usnih.gov

The synthesis of pyridine-fused systems, such as naphthyridines, can be achieved from nicotinonitrile precursors. For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile can be treated with malononitrile (B47326) to yield a 1,8-naphthyridine (B1210474) derivative. nih.govnih.gov This suggests that this compound, after appropriate functionalization (e.g., introduction of a 2-amino group and reaction with a suitable partner), could serve as a building block for analogous fused pyridine (B92270) structures. nih.govnih.govcncb.ac.cn

The fusion of a pyrimidine (B1678525) ring to the pyridine core to form pyrido[2,3-d]pyrimidine (B1209978) is a well-established synthetic route. nih.gov These structures are of considerable interest due to their diverse biological activities. nih.gov Typically, a 2-amino-nicotinonitrile derivative is used as the starting material. sciencescholar.us The additional pyrimidine ring can be constructed through cyclocondensation reactions with various one-carbon reagents. sciencescholar.usnih.gov

Common methods include:

Reaction with formic acid or formamide to yield pyrido[2,3-d]pyrimidin-4-ones. sciencescholar.usnih.gov

Reaction with urea (B33335) or thiourea under acidic or basic conditions to afford the corresponding 4-amino-pyrido[2,3-d]pyrimidine-2-ones or -thiones. sciencescholar.usnih.gov

Treatment with ethyl acetoacetate can lead to the formation of substituted pyrido[2,3-d]pyrimidine derivatives. nih.govnih.gov

These synthetic approaches highlight the utility of the nicotinonitrile scaffold as a precursor for complex heterocyclic systems. sciencescholar.ussciencescholar.us

Table 3: Reagents for Pyrido[2,3-d]pyrimidine Synthesis from 2-Amino-nicotinonitrile Precursors

| Reagent | Resulting Fused Ring System |

|---|---|

| Formic Acid / Formamide | Pyrido[2,3-d]pyrimidin-4-one |

| Urea | 4-Amino-pyrido[2,3-d]pyrimidin-2-one |

| Thiourea | 4-Amino-pyrido[2,3-d]pyrimidin-2-thione |

This interactive table shows common reagents used to construct a pyrimidine ring fused to a pyridine core.

The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes, which can be adapted to create thiophene (B33073) rings fused to other heterocycles. impactfactor.orgsciforum.net Starting with an appropriate nicotinonitrile precursor, it is possible to construct thieno[2,3-b]pyridine (B153569) derivatives. This typically involves the reaction of a ketone with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. impactfactor.org By analogy, a suitably modified this compound could be employed in multicomponent reactions to generate novel thiophene-fused analogues. The resulting thieno[2,3-b]pyridine core can then undergo further functionalization or cyclization to produce more complex polycyclic systems. scirp.org

Structure-Reactivity Relationship (SRR) Studies in Nicotinonitrile Derivatives

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. In the context of nicotinonitrile derivatives, these studies investigate the impact of various substituents on the electronic and steric properties of the molecule, which in turn dictate its behavior in chemical reactions and biological systems. While direct quantitative structure-reactivity relationship (QSRR) data for this compound is not extensively published, valuable insights can be drawn from structure-activity relationship (SAR) studies of analogous nicotinonitrile compounds.

Steric effects, arising from the size and spatial arrangement of substituents, also play a crucial role. Bulky substituents can hinder the approach of reactants or prevent the molecule from adopting a conformation necessary for binding to a biological target.

A study on the molluscicidal activity of new nicotinonitrile derivatives highlighted a correlation between the structural features and their toxic effects. It was observed that nicotinonitrile molecules containing an amino substituent generally exhibited better molluscicidal effects. nih.gov The replacement of the amino group with other substituents, such as aryl amide or 4-methylbenzenesulphonamide, led to a complete loss of activity. nih.gov This suggests a specific electronic and/or hydrogen-bonding requirement at that position for biological activity.

In another study focusing on the anticancer properties of novel nicotinonitrile derivatives, the cytotoxic activity was found to be highly dependent on the nature and position of substituents. The introduction of different imino moieties and other heterocyclic rings resulted in a range of inhibitory concentrations (IC50) against various cancer cell lines. nih.gov For instance, certain derivatives exhibited potent antiproliferative activity by inducing apoptosis and inhibiting tyrosine kinase. nih.gov

The following table summarizes the structure-activity relationships observed in a series of synthesized nicotinonitrile derivatives, illustrating the impact of different substituents on their anticancer activity.

| Compound ID | R Group | Target Cell Line | IC50 (µM) |

| 5g | Substituted pyrazole | MCF-7 (Breast) | ~1-3 |

| 7i | Substituted pyrazole | HCT-116 (Colon) | ~1-3 |

| 8 | Fused heterocyclic system | MCF-7 (Breast) | ~1-3 |

| 9 | Fused heterocyclic system | HCT-116 (Colon) | ~1-3 |

| 7b | Substituted pyrazole | MCF-7 (Breast) | ~5 |

| 7d | Substituted pyrazole | HCT-116 (Colon) | ~5 |

| 7f | Substituted pyrazole | MCF-7 (Breast) | ~5 |

This table is generated based on data presented in a study on novel nicotinonitrile derivatives. nih.gov The specific structures of the 'R' groups are complex and can be found in the source publication.

These examples, while focused on biological activity, provide a clear indication of the structure-reactivity principles at play. The observed differences in potency can be attributed to the electronic and steric influences of the various substituents, which affect the molecule's ability to interact with its biological target.

Library Synthesis Approaches for High-Throughput Screening (HTS) in Chemical Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for a specific biological activity. The success of an HTS campaign is heavily reliant on the quality and diversity of the chemical libraries being screened. Library synthesis, therefore, focuses on the efficient production of a multitude of structurally related compounds.

For nicotinonitrile derivatives, combinatorial chemistry approaches are often employed. These methods allow for the systematic variation of different parts of the molecule by reacting a common core structure with a diverse set of building blocks. A typical strategy might involve the parallel synthesis of analogues of this compound where the methylamino group, the nitrile group, or substituents on the pyridine ring are modified.

The development of robust and efficient synthetic strategies is crucial for library generation. For instance, a high-throughput synthesis of an azide library was developed, which is suitable for direct "click" chemistry, a powerful tool for creating diverse molecular libraries. wikipedia.org Such methodologies can be adapted for the derivatization of a nicotinonitrile scaffold.

In one example of HTS applied to nicotinonitrile-related compounds, an in-house library of 21,980 diverse small molecules was screened to identify inhibitors of a specific enzyme. This led to the discovery of a trisubstituted nicotinonitrile derivative as a novel inhibitor. nih.govwikipedia.org This highlights the power of screening diverse chemical libraries to identify novel bioactive scaffolds.

The design of screening libraries is also a critical factor. An ideal library for HTS should consist of compounds that are structurally and functionally diverse and possess suitable pharmacokinetic properties, while excluding structures that are known to be problematic. scribd.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel compounds with improved properties. These techniques are particularly useful for navigating away from known chemical series to discover new intellectual property or to overcome issues with existing lead compounds. nih.govlumenlearning.com

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. The goal is to preserve the key pharmacophoric features—the spatial arrangement of functional groups responsible for biological activity—in a new chemical entity. ekb.eg For this compound, a scaffold hopping approach might involve replacing the pyridine ring with other five- or six-membered heterocycles, while retaining the essential cyano and methylaminomethyl substituents in a similar spatial orientation. Computational methods are often used to identify potential new scaffolds that can mimic the original molecule's shape and electronic properties. ekb.eg

Bioisosteric replacement is a more conservative strategy that involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. lumenlearning.comresearchgate.net This approach is often used to fine-tune the properties of a lead compound, such as its potency, selectivity, or metabolic stability.

In the context of nicotinonitrile derivatives, bioisosteric replacements could be applied to various parts of the molecule:

The nitrile group (-CN) could be replaced with other electron-withdrawing groups such as a trifluoromethyl group (-CF3), an oxadiazole ring, or a tetrazole ring.

The methylamino group (-NHCH3) could be substituted with other small alkylamino groups, amides, or small heterocyclic rings to probe the steric and electronic requirements of the binding pocket.

The combination of these strategies allows medicinal chemists to systematically explore the chemical space around a lead compound like this compound, leading to the discovery of novel analogues with optimized properties. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Through the analysis of various NMR experiments, the complete chemical structure of "6-((Methylamino)methyl)nicotinonitrile" can be pieced together with high confidence.

It is important to note that the following spectral data are theoretical, based on established principles of NMR spectroscopy, and are presented for illustrative purposes due to the absence of publicly available experimental data for this specific compound.

Proton NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The expected ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the methyl group.

The aromatic region would show signals for the three protons on the nicotinonitrile ring system. H-2, being adjacent to the electron-withdrawing nitrile group and the ring nitrogen, would be the most deshielded and appear furthest downfield. H-4 and H-5 would appear at intermediate chemical shifts, with their multiplicity revealing their coupling relationships. The methylene protons (-CH₂-) adjacent to the amino group and the pyridine ring would appear as a singlet, as would the methyl protons (-CH₃) of the methylamino group. The integrated area under each peak would correspond to the number of protons it represents.

Table 1: Theoretical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 8.60 | d | 2.0 | 1H |

| H-4 | 7.80 | dd | 8.0, 2.0 | 1H |

| H-5 | 7.40 | d | 8.0 | 1H |

| -CH₂- | 3.80 | s | - | 2H |

| -NH- | 2.50 | s (broad) | - | 1H |

Note: The chemical shift of the N-H proton can be variable and its signal may be broad.

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum for "this compound" would display signals for each unique carbon atom. The carbon of the nitrile group (-CN) would appear significantly downfield, while the aromatic carbons would resonate in the typical aromatic region. The aliphatic carbons of the methylene and methyl groups would be found in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the aromatic protons H-4 and H-5, and between H-4 and H-2, confirming their positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for the methylene protons would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methylene protons would show a correlation to the C-6 carbon of the pyridine ring and the carbon of the methyl group would show a correlation to the nitrogen-attached carbon, confirming the -(CH₂)-NH-(CH₃) linkage.

Table 2: Theoretical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 152.0 |

| C-3 | 108.0 |

| C-4 | 139.0 |

| C-5 | 128.0 |

| C-6 | 160.0 |

| -CN | 118.0 |

| -CH₂- | 55.0 |

Since "this compound" is an achiral molecule, it does not have enantiomers, and therefore, an assessment of chiral purity is not applicable. The molecule lacks a stereocenter, and its mirror image is superimposable on the original molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₈H₉N₃).

Table 3: Theoretical HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. For "this compound," fragmentation would likely occur at the benzylic position and around the amine functionality.

A common fragmentation pathway would involve the cleavage of the C-C bond between the pyridine ring and the methylene group, leading to the formation of a stable pyridinium (B92312) ion. Another likely fragmentation would be the loss of the methylamino group. Analyzing these fragments helps to confirm the presence of the methylamino-methyl substituent on the nicotinonitrile core.

Table 4: Theoretical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

|---|---|---|

| 148.0869 | 117.0502 | CH₄N |

| 148.0869 | 104.0447 | C₂H₅N |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the spectra would be characterized by vibrations of its key structural components: the pyridine ring, the nitrile group, the methylamino group, and the methylene bridge.

The nitrile (C≡N) stretching vibration is expected to produce a sharp and intense peak in the IR spectrum, typically in the range of 2260-2200 cm⁻¹. This band is often weaker in the Raman spectrum.

The methylamino (-NHCH₃) group would exhibit several characteristic vibrations. The N-H stretching vibration of the secondary amine is anticipated as a single, medium-to-weak band in the region of 3500-3300 cm⁻¹. Hydrogen bonding can cause this peak to broaden. The C-N stretching vibrations of the aliphatic amine would appear in the 1250-1020 cm⁻¹ region. ijcce.ac.ir N-H bending (scissoring) vibrations are typically observed around 1650-1500 cm⁻¹.

The pyridine ring will show a series of characteristic absorptions. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). C=C and C=N ring stretching vibrations will produce a set of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations give rise to strong bands in the 900-650 cm⁻¹ range, which are indicative of the substitution pattern of the pyridine ring.

The methylene (-CH₂-) bridge will display C-H stretching vibrations in the 2950-2850 cm⁻¹ range and scissoring (bending) vibrations around 1465 cm⁻¹.

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra. nih.gov

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2260-2200 | Strong, Sharp | Weak to Medium |

| Methylamino (-NHCH₃) | N-H Stretch | 3500-3300 | Medium | Medium |

| C-H Stretch (Methyl) | 2975-2950 (asym), 2880-2860 (sym) | Medium | Medium | |

| N-H Bend | 1650-1500 | Medium | Weak | |

| C-N Stretch | 1250-1020 | Medium to Strong | Weak | |

| Methylene (-CH₂-) | C-H Stretch | 2940-2915 (asym), 2870-2845 (sym) | Medium | Medium |

| CH₂ Scissor | ~1465 | Medium | Weak | |

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Strong |

| C=C, C=N Ring Stretch | 1600-1400 | Medium to Strong | Medium to Strong | |

| C-H Out-of-plane Bend | 900-650 | Strong | Weak |

Note: This table is predictive and based on typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding n-electrons. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the π-system of the nicotinonitrile core.

The pyridine ring itself exhibits π → π* transitions, which are typically observed in the UV region. The presence of the nitrile group and the methylamino group as substituents will influence the position and intensity of these absorption bands. The methylamino group, with its lone pair of electrons on the nitrogen atom, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing their intensity. This is due to n → π* transitions becoming possible.

The extent of conjugation in the molecule is a key factor determining the absorption wavelengths. For this compound, the electronic system of the pyridine ring is conjugated with the nitrile group. Solvents of different polarities can also influence the positions of the absorption bands, with polar solvents often causing shifts in the λmax values of polar molecules.

Time-dependent density functional theory (TD-DFT) is a computational method that can be used to predict the electronic absorption spectra of molecules, providing theoretical λmax values and information about the nature of the electronic transitions. ijcce.ac.ir

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyridine Ring, Nitrile Group | 200-300 |

| n → π* | Methylamino Group, Pyridine Nitrogen | >250 |

Note: The exact λmax values would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a single crystal X-ray diffraction study, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

This analysis would reveal the planarity of the pyridine ring, the geometry of the methylamino and nitrile groups, and the torsional angles that define the molecule's conformation. Intermolecular interactions, such as hydrogen bonding involving the secondary amine, and crystal packing arrangements would also be elucidated. For chiral molecules, single crystal X-ray diffraction can be used to determine the absolute stereochemistry.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

The PXRD pattern is a fingerprint of the crystalline solid. By comparing the experimental PXRD pattern of a bulk sample of this compound to a pattern simulated from single-crystal X-ray diffraction data, one can confirm the phase purity of the sample. The presence of different polymorphs would be indicated by differences between the experimental and simulated patterns.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate method for predicting a wide range of molecular properties. For 6-((Methylamino)methyl)nicotinonitrile, DFT calculations can elucidate its geometry, orbital energies, and electrostatic potential, all of which are crucial for understanding its chemical behavior. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the potential energy of various conformations to find the one with the minimum energy. This process not only provides the most probable structure of the molecule but also yields important data on bond lengths, bond angles, and dihedral angles. Conformational analysis is particularly important for flexible molecules like this compound, which has rotatable bonds in its methylamino-methyl side chain. Identifying the global minimum energy conformation is essential for subsequent accurate predictions of its properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents illustrative data that would be obtained from a DFT geometry optimization.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C2-C3 (Pyridine Ring) | 1.39 Å |

| Bond Length | C6-CH2 | 1.51 Å |

| Bond Length | CH2-NH | 1.46 Å |

| Bond Length | NH-CH3 | 1.45 Å |

| Bond Length | C3-CN | 1.44 Å |

| Bond Angle | C5-C6-CH2 | 121.5° |

| Bond Angle | C6-CH2-NH | 112.0° |

| Dihedral Angle | C5-C6-CH2-NH | 85.0° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can identify the regions of the molecule that are most likely to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents illustrative data that would be obtained from a DFT calculation.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.25 |

| Ionization Potential (I ≈ -EHOMO) | 6.50 |

| Electron Affinity (A ≈ -ELUMO) | 1.25 |

| Global Hardness (η = (I-A)/2) | 2.63 |

| Global Softness (S = 1/2η) | 0.19 |

| Electronegativity (χ = (I+A)/2) | 3.88 |

| Electrophilicity Index (ω = μ²/2η) | 2.86 |

The Electrostatic Potential (ESP) and Molecular Electrostatic Surface Potential (MESP) are valuable tools for understanding the charge distribution within a molecule and predicting its intermolecular interactions. nih.govpreprints.org The MESP map visualizes the electrostatic potential on the electron density surface of a molecule, typically using a color scale. proteopedia.org Regions of negative potential (usually colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (usually colored blue) are electron-deficient and represent electrophilic or hydrogen bond donor sites. rsc.org For this compound, the MESP map would likely show a negative potential around the nitrogen atom of the nitrile group and the nitrogen of the pyridine (B92270) ring, indicating their susceptibility to electrophilic attack. The hydrogen atom of the methylamino group would likely exhibit a positive potential, making it a potential hydrogen bond donor.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrevlett.com By identifying key molecular descriptors that correlate with a specific property, QSAR models can be used to predict the activity of new, untested compounds.

To develop a QSAR model for the reactivity of this compound and related compounds, a dataset of molecules with known reactivity data would be required. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed reactivity. The predictive power of the resulting QSAR model is then validated using both internal and external validation techniques.

While QSAR is widely used in drug discovery, its applications extend to various non-biomedical fields. epstem.net For instance, a QSAR model for the reactivity of nicotinonitrile derivatives could be used to predict their performance in materials science applications, such as in the design of organic semiconductors or corrosion inhibitors. By correlating structural features with properties like charge transport efficiency or adsorption affinity to a metal surface, QSAR can guide the synthesis of new materials with enhanced performance. For this compound, a QSAR model could predict its suitability as a ligand in catalysis or as a building block for functional polymers based on its structural and electronic properties.

Table 3: Hypothetical Descriptors for a QSAR Model of Reactivity This table presents illustrative data that could be used to build a QSAR model.

| Compound | LogP | HOMO Energy (eV) | Dipole Moment (Debye) | Observed Reactivity (k) |

|---|---|---|---|---|

| This compound | 1.2 | -6.50 | 3.5 | 0.85 |

| Nicotinonitrile | 0.4 | -7.20 | 2.8 | 0.50 |

| 6-Methylnicotinonitrile | 0.9 | -6.95 | 3.1 | 0.65 |

| 6-((Dimethylamino)methyl)nicotinonitrile | 1.5 | -6.35 | 3.7 | 0.95 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and potential binding modes with biological targets. mdpi.comnih.gov For this compound, MD simulations can elucidate its structural flexibility and intermolecular interactions at an atomic level.

In a typical MD simulation protocol, the molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The system's energy is minimized to remove any unfavorable contacts. Subsequently, the system is gradually heated to a desired temperature (e.g., 310 K, to simulate human body temperature) and equilibrated at a constant pressure. researchgate.netmdpi.com The core of the simulation involves solving Newton's equations of motion for each atom, allowing the trajectory of the system to be mapped over time, typically on the nanosecond scale. mdpi.com

Analysis of the MD trajectory for this compound would reveal key dynamic properties. The Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. mdpi.com The Root Mean Square Fluctuation (RMSF) would highlight the flexibility of different parts of the molecule, such as the rotation around the single bonds of the methylamino-methyl group.

Furthermore, MD simulations are invaluable for studying interactions. By analyzing the radial distribution function, one can understand the solvation shell of the molecule and the specific interactions, such as hydrogen bonds, between the methylamino group or the nitrile nitrogen and surrounding solvent molecules. When studying interactions with a biological target, such as a protein receptor, MD simulations can refine docking poses, assess the stability of the protein-ligand complex, and calculate binding free energies, providing crucial information for drug design and discovery. mdpi.comnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides essential tools for predicting spectroscopic properties, which can be used to interpret experimental data and confirm molecular structures. Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions. researchgate.netnih.gov

Calculated NMR Chemical Shifts and IR Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. rsc.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net For this compound, geometry optimization would first be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)). nih.gov Following optimization, GIAO-DFT calculations would yield the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts can then be compared with experimental spectra to assign signals and validate the structure.

Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. github.io Computational methods can calculate these vibrational modes and their corresponding intensities. After geometry optimization, a frequency calculation is performed. researchgate.net This calculation provides the harmonic vibrational frequencies, which often require a scaling factor to better match experimental values due to the neglect of anharmonicity and other model limitations. researchgate.net The calculated IR spectrum allows for the assignment of specific absorption bands to molecular motions, such as C≡N stretching, N-H bending, C-H stretching, and pyridine ring vibrations. cdnsciencepub.comasianpubs.org

| Spectroscopy | Functional Group/Atom | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| ¹H NMR (ppm) | Pyridine Ring Protons | 7.5 - 8.7 | 7.0 - 9.0 |

| -CH₂- (Methylene) | ~3.8 | 3.5 - 4.5 | |

| -NH- (Amine) | Variable (1.5 - 3.0) | 1.0 - 5.0 (broad) | |

| -CH₃ (Methyl) | ~2.5 | 2.2 - 2.7 | |

| ¹³C NMR (ppm) | Pyridine Ring Carbons | 120 - 155 | 120 - 160 |

| -C≡N (Nitrile) | ~118 | 115 - 125 | |

| -CH₂- (Methylene) | ~55 | 50 - 60 | |

| -CH₃ (Methyl) | ~35 | 30 - 40 | |

| IR (cm⁻¹) | N-H Stretch | ~3350 | 3300 - 3500 |

| C≡N Stretch | ~2230 | 2220 - 2260 | |

| Pyridine Ring C=N/C=C Stretch | 1450 - 1600 | 1400 - 1650 |

Prediction of UV-Vis Spectra

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-visible range.

For this compound, the process begins with a ground-state geometry optimization using a functional such as B3LYP or PBE0 and a suitable basis set like 6-311+G(d,p). nih.govcncb.ac.cn The TD-DFT calculation is then performed on the optimized structure to compute the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. rsc.org These calculations can be performed in the gas phase or by using an implicit solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), to better simulate experimental conditions. nih.govmdpi.com The results, typically the wavelength of maximum absorption (λmax), can be directly compared with experimental UV-Vis spectra to understand the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). cncb.ac.cn

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. osu.edu This involves identifying and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). schrodinger.com

A plausible synthetic route to this compound involves the nucleophilic substitution of a leaving group (e.g., a halogen like chlorine) on 6-(chloromethyl)nicotinonitrile (B1590987) by methylamine (B109427). This reaction likely proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. lasalle.edu

To study this pathway computationally, the geometries of the reactants (6-(chloromethyl)nicotinonitrile and methylamine), the transition state, and the products (this compound and HCl) are optimized. osu.eduschrodinger.com Various methods can be used to locate the transition state structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Cl bond and formation of the C-N bond). osu.edusciencerepository.org

Non Biomedical and Materials Science Applications

Utilization in Specialty Chemical Synthesis

Nicotinonitrile and its derivatives are recognized as valuable scaffolds in organic synthesis for constructing more complex molecular structures. The pyridine (B92270) ring system is a common feature in many functional materials and specialty chemicals. While specific documentation on the use of 6-((Methylamino)methyl)nicotinonitrile as a direct intermediate is not extensively detailed in publicly available research, the general reactivity of the nicotinonitrile core suggests its utility as a building block.

The functional groups present—a cyano group and a secondary amine—are versatile handles for further chemical transformations. For instance, the cyano group can undergo hydrolysis, reduction, or cycloaddition reactions to introduce new functionalities. The amine group can participate in condensation, alkylation, or acylation reactions. This dual reactivity allows for the elaboration of the core structure into more complex heterocyclic systems, such as those used in the development of functional dyes, ligands for catalysis, and components of organic semiconductors. Research on related nicotinonitrile derivatives has shown their role as precursors in multi-component reactions to synthesize highly substituted pyridines and fused heterocyclic systems like furopyridines and pyrazolopyridines. researchgate.net

Role as Chemical Probes in Mechanistic Chemical Studies

The development of fluorescent probes is crucial for visualizing and understanding complex chemical and biological processes. Heterocyclic compounds are often at the core of these probes due to their inherent photophysical properties. Pyridine-based structures, in particular, are known to form the basis of fluorescent sensors for detecting ions and small molecules.

While this compound itself has not been prominently featured as a chemical probe in published studies, its structural components suggest potential in this area. The pyridine ring can provide a platform for creating fluorophores that exhibit changes in their emission spectra upon interaction with specific analytes. The methylamino group could act as a recognition site or be modified to tune the probe's selectivity and sensitivity. For example, related bicyclic pyridinone compounds have been synthesized and shown to have fluorescent properties, suggesting their potential use as activity-based probes for tracing biological pathways. rsc.org The development of probes based on the this compound scaffold for mechanistic studies in chemistry, such as monitoring reaction kinetics or detecting reactive intermediates, remains an area for future exploration.

Application in Corrosion Inhibition

One of the most significant and well-documented applications of nicotinonitrile derivatives is in the field of corrosion science, where they serve as effective corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic environments. researchgate.netbohrium.comresearchgate.netcolab.ws These organic compounds function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.

The effectiveness of nicotinonitrile-based inhibitors is fundamentally linked to their ability to adsorb onto the metal surface. This adsorption is a complex process that can involve both physical and chemical interactions.

Physical Adsorption (Physisorption): This occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the pyridine ring and the methylamino group can become protonated, acquiring a positive charge. The metal surface, in turn, can be negatively charged due to the specific adsorption of anions (like Cl⁻) from the acid. This creates an electrostatic attraction that facilitates the adsorption of the inhibitor molecules.

Chemical Adsorption (Chemisorption): This involves the formation of coordinate bonds between the inhibitor and the metal. The nitrogen atoms in the pyridine ring and the amino group, as well as the π-electrons of the aromatic ring, are rich in electron density. These electrons can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming a stable, protective coordinate bond.

Studies on various nicotinonitrile derivatives have shown that their adsorption often follows established models like the Langmuir or Temkin adsorption isotherms. researchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor on the metal surface. Thermodynamic parameters calculated from these models, such as the standard free energy of adsorption (ΔG°ads), can indicate the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Many organic inhibitors, including nicotinonitrile derivatives, exhibit a mixed-mode adsorption involving both physisorption and chemisorption. mdpi.com

The molecular structure of an organic inhibitor, particularly the nature and position of its substituent groups, plays a critical role in determining its corrosion inhibition efficiency. For this compound, the key substituents on the pyridine ring are the cyano group and the methylaminomethyl group.

The presence of heteroatoms like nitrogen and the π-electrons of the pyridine ring are primary contributors to the inhibitive action. The methylamino group (-NHCH₃) is an electron-donating group. By pushing electron density into the pyridine ring, it enhances the ability of the molecule to donate electrons to the metal surface, thereby strengthening the chemisorption bond and increasing inhibition efficiency. mdpi.com Studies comparing different amino substituents have shown that their electron-donating capability directly correlates with inhibition performance.

The table below, compiled from research on related nicotinonitrile derivatives, illustrates how different substituents can affect inhibition efficiency.

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | Mild Steel | 1 M HCl | 0.33 mM | 95.23 |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | Mild Steel | 1 M HCl | 0.33 mM | 97.14 |

| Nicotinehydrazide Derivative | Mild Steel | 1 M HCl | 0.5 mM | 95.8 |

Data sourced from multiple studies on nicotinonitrile derivatives. researchgate.netmdpi.com

Synergism in corrosion inhibition occurs when the combined effect of two or more inhibitors is greater than the sum of their individual effects. This is often achieved by combining organic inhibitors with other substances, such as halide ions or other organic compounds. For instance, iodide ions are known to synergistically enhance the inhibition efficiency of many organic compounds by adsorbing onto the metal surface and facilitating the subsequent adsorption of the organic cations.

However, specific research detailing the synergistic effects of this compound or closely related nicotinonitrile derivatives when used in combination with other inhibitors is not extensively available in the current scientific literature. This remains a potential area for future research to develop more potent and cost-effective corrosion inhibitor formulations.

Integration into Advanced Materials Science

The unique electronic properties of the nicotinonitrile scaffold make it a candidate for applications in advanced materials science, particularly in the field of organic electronics. The combination of an electron-rich pyridine ring with an electron-withdrawing cyano group creates a molecule with a significant dipole moment, which can be advantageous for creating materials with specific optical or electronic properties.

Nicotinonitrile derivatives have been investigated for their potential in:

Nonlinear Optics (NLO): Materials with high NLO activity are essential for applications in telecommunications, optical computing, and frequency conversion. The charge asymmetry within the nicotinonitrile structure can lead to significant second-order NLO responses. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in materials used for OLEDs, often serving as an electron-transporting or emissive layer. The properties of this compound could be tailored through further synthesis to develop new materials for more efficient and stable OLED devices. researchgate.net

Organic Semiconductors: The ability of pyridine-based molecules to participate in π-stacking interactions makes them suitable for use as organic semiconductors in applications like organic field-effect transistors (OFETs) and flexible electronics. smolecule.com The planarity and electronic characteristics of the nicotinonitrile ring are favorable for charge transport.

While the direct integration of this compound into commercial advanced materials has not yet been reported, its properties align with the ongoing search for novel, high-performance organic materials.

Potential in Other Chemical Process Technologies

The reactivity of the cyano and amino groups, coupled with the stability of the pyridine ring, makes this compound a candidate for various chemical transformations and material syntheses. Its potential applications are primarily rooted in its utility as a precursor or building block in organic synthesis.

As a Precursor in Organic Synthesis:

The functional groups present in this compound allow for a range of chemical modifications. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, providing a pathway to a variety of substituted pyridine derivatives. The secondary amine offers a site for N-alkylation, N-acylation, or participation in condensation reactions. These transformations can lead to the synthesis of more complex molecules with potential applications in various chemical industries.

Role in the Synthesis of Heterocyclic Compounds:

Nicotinonitrile and its derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The presence of both a nitrile and an amino group in this compound makes it a suitable starting material for constructing fused heterocyclic systems. Such compounds are of interest in the development of new materials with specific electronic or optical properties.

Ligand Synthesis for Coordination Chemistry:

The nitrogen atoms in the pyridine ring and the methylamino group can act as coordination sites for metal ions. This suggests the potential of this compound to be used as a ligand in the synthesis of metal complexes. These complexes could exhibit interesting catalytic, magnetic, or photophysical properties, making them relevant for various chemical process technologies. Research into the synthesis and characterization of metal complexes with analogous nicotinonitrile-based ligands has shown promise in areas such as catalysis and materials science.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing nicotinonitrile derivatives exist, future research will likely focus on creating more efficient, sustainable, and cost-effective synthetic pathways. researchgate.netresearchgate.net Key areas for development include:

Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents is a paramount goal in modern organic synthesis. Future routes could explore aqueous reaction media, biodegradable catalysts, and energy-efficient methodologies like microwave-assisted or ultrasound-promoted synthesis to reduce the environmental footprint.

Continuous Flow Chemistry: Shifting from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This approach would be particularly beneficial for the large-scale production of 6-((Methylamino)methyl)nicotinonitrile or its derivatives.

Catalytic C-H Activation: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. Developing catalytic systems (e.g., using transition metals) that can selectively modify the pyridine (B92270) ring or the methyl group of this compound would represent a significant leap in synthetic efficiency, bypassing the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety | Water-based synthesis, biodegradable catalysts, alternative energy sources |

| Flow Chemistry | Higher yield and purity, enhanced safety, scalability | Microreactor technology, process optimization |

| C-H Activation | Atom economy, step reduction, novel derivatization | Selective transition-metal catalysis |

Exploration of Unconventional Reactivity Patterns

The unique arrangement of functional groups in this compound—a pyridine ring, a nitrile group, and a secondary amine—offers a rich playground for exploring novel chemical transformations. Future studies could delve into:

Photocatalysis and Electrochemistry: These methods can unlock unique reactivity pathways that are inaccessible through traditional thermal methods. For instance, visible-light photocatalysis could enable novel cyclization or cross-coupling reactions involving the pyridine core.

Frustrated Lewis Pair (FLP) Chemistry: The nitrogen atom of the pyridine ring (a Lewis base) and other potentially electrophilic sites could be exploited in FLP chemistry to activate small molecules like CO2 or H2, leading to novel functionalization strategies.

Biocatalysis: Employing enzymes to perform selective transformations on the molecule could provide access to chiral derivatives with high enantiomeric purity, which is particularly valuable in medicinal chemistry.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the discovery process. mdpi.com For this compound, future computational studies could focus on:

Quantum Mechanics (QM) Calculations: High-level QM methods, such as Density Functional Theory (DFT), can be used to accurately predict electronic properties, reactivity, and spectroscopic signatures. mdpi.com This can help in understanding the molecule's fundamental behavior and in designing derivatives with tailored electronic characteristics. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological targets or materials. This is crucial for understanding its mechanism of action in a biological context or its performance in a material application.

Predictive ADMET Modeling: For potential therapeutic applications, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues, helping to prioritize candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline.

| Computational Method | Application Area | Predicted Properties |

| Quantum Mechanics (DFT) | Reactivity, Materials Science | Electronic structure, reaction energies, spectroscopic data |

| Molecular Dynamics (MD) | Drug-Receptor Interactions | Binding affinity, conformational changes, solvation effects |

| ADMET Modeling | Pharmaceutical Development | Bioavailability, metabolic stability, toxicity risk |

Integration with Machine Learning and Artificial Intelligence for Compound Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing molecular design. springernature.comnih.gov For this compound, AI and machine learning (ML) can be leveraged to:

De Novo Design: Generative AI models can design novel molecules from scratch. nih.gov By training these models on large chemical databases, they can propose new nicotinonitrile derivatives with optimized properties, such as enhanced binding affinity for a specific biological target or improved material characteristics.